3-Difluoromethylpiperidine hydrochloride 3-Difluoromethylpiperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1427455-16-0
VCID: VC8460045
InChI: InChI=1S/C6H11F2N.ClH/c7-6(8)5-2-1-3-9-4-5;/h5-6,9H,1-4H2;1H
SMILES: C1CC(CNC1)C(F)F.Cl
Molecular Formula: C6H12ClF2N
Molecular Weight: 171.61 g/mol

3-Difluoromethylpiperidine hydrochloride

CAS No.: 1427455-16-0

Cat. No.: VC8460045

Molecular Formula: C6H12ClF2N

Molecular Weight: 171.61 g/mol

* For research use only. Not for human or veterinary use.

3-Difluoromethylpiperidine hydrochloride - 1427455-16-0

Specification

CAS No. 1427455-16-0
Molecular Formula C6H12ClF2N
Molecular Weight 171.61 g/mol
IUPAC Name 3-(difluoromethyl)piperidine;hydrochloride
Standard InChI InChI=1S/C6H11F2N.ClH/c7-6(8)5-2-1-3-9-4-5;/h5-6,9H,1-4H2;1H
Standard InChI Key DCSDOLONHQYNBB-UHFFFAOYSA-N
SMILES C1CC(CNC1)C(F)F.Cl
Canonical SMILES C1CC(CNC1)C(F)F.Cl

Introduction

Structural and Physicochemical Properties

3-Difluoromethylpiperidine hydrochloride features a piperidine backbone—a saturated heterocyclic amine—with a difluoromethyl (-CF2_2H) group at the 3-position and a hydrochloride counterion. The difluoromethyl group introduces both electronic and steric effects, influencing the compound’s reactivity and interaction with biological targets. The hydrochloride salt enhances solubility in polar solvents, a property critical for pharmaceutical formulations .

Table 1: Hypothesized Physicochemical Properties

PropertyValue/Description
Molecular FormulaC6_6H12_{12}ClF2_2N
Molecular Weight195.62 g/mol
Melting Point180–185°C (estimated)
SolubilitySoluble in water, methanol, DMSO
pKa (amine)~8.5 (protonated form)

The difluoromethyl group’s electron-withdrawing nature reduces the basicity of the piperidine nitrogen compared to unsubstituted piperidine, as observed in related fluorinated amines .

Synthetic Strategies

The synthesis of 3-difluoromethylpiperidine hydrochloride can be extrapolated from methods used for analogous difluoromethylated heterocycles. A plausible route involves:

Difluoromethylation of Piperidine

Radical difluoromethylation, as demonstrated for pyridines , could be adapted. Piperidine derivatives undergo C–H functionalization using difluoromethylating reagents such as Zn(CF2_2H)2_2 under copper catalysis. For example:
Piperidine+Zn(CF2H)2Cu catalyst3-Difluoromethylpiperidine\text{Piperidine} + \text{Zn(CF}_2\text{H)}_2 \xrightarrow{\text{Cu catalyst}} \text{3-Difluoromethylpiperidine}
Subsequent treatment with HCl yields the hydrochloride salt .

Cyclization Approaches

An alternative pathway involves cyclizing amino alcohols with difluoromethyl ketones. For instance, reductive amination of 3-difluoromethylpentanedione with ammonia under hydrogenation conditions could form the piperidine ring, followed by HCl salt formation.

Reactivity and Functionalization

The difluoromethyl group undergoes nucleophilic substitution reactions, while the piperidine nitrogen participates in acid-base chemistry. Key reactions include:

  • N-Alkylation/Acylation: The amine reacts with alkyl halides or acyl chlorides to form secondary amines or amides, useful in drug derivatization.

  • Electrophilic Aromatic Substitution: The difluoromethyl group directs electrophiles to meta positions, though piperidine’s saturation limits aromatic reactivity .

Applications in Medicinal Chemistry

Difluoromethyl groups enhance metabolic stability and membrane permeability, making 3-difluoromethylpiperidine hydrochloride a valuable intermediate. Potential applications include:

Kinase Inhibitors

The difluoromethyl group mimics hydroxyl or thiol moieties in ATP-binding pockets. For example, analogs of this compound could inhibit kinases involved in cancer pathways, similar to trifluoromethylpyridine-based drugs.

Neuropharmaceuticals

Piperidine scaffolds are prevalent in neuromodulators. The difluoromethyl variant may improve blood-brain barrier penetration for treating CNS disorders, leveraging fluorine’s lipophilicity .

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